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Compound of Interest

Compound Name: 2-Hydrazinyl-5-nitrobenzoic acid

CAS No.: 185556-56-3

Cat. No.: B061565

Get Quote

Executive Summary
2-Hydrazinyl-5-nitrobenzoic acid (also known as 2-hydrazino-5-nitrobenzoic acid) is a critical

intermediate in the synthesis of indazoles and a potential genotoxic impurity in pharmaceutical

workflows. Its mass spectrometric behavior is defined by a unique "Ortho Effect"—a rapid

cyclodehydration pathway that distinguishes it from meta- or para-isomers.

This guide analyzes the fragmentation mechanics of 2-hydrazinyl-5-nitrobenzoic acid,

benchmarking its performance against structural analogs to aid in impurity profiling and

metabolite identification.
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Property Data

IUPAC Name 2-hydrazinyl-5-nitrobenzoic acid

Molecular Formula C₇H₇N₃O₄

Exact Mass 197.0437 Da

Precursor Ion (ESI+) [M+H]⁺ m/z 198.05

Precursor Ion (ESI-) [M-H]⁻ m/z 196.03

Key Structural Feature

Ortho-positioning of Hydrazine (-NHNH₂) and

Carboxyl (-COOH) groups facilitates

intramolecular cyclization.

Performance Metric: Ionization Efficiency
ESI Positive Mode: High sensitivity due to the basic hydrazine moiety. Dominant species is

the protonated hydrazine.

ESI Negative Mode: Excellent sensitivity due to the electron-withdrawing nitro group (

) and the acidic carboxyl group. This mode is preferred for trace impurity analysis in drug
substances.

Fragmentation Mechanism: The Ortho-Effect
The defining characteristic of 2-hydrazinyl-5-nitrobenzoic acid in mass spectrometry is the

Gas-Phase Cyclodehydration. Unlike its 3- or 4-hydrazino isomers, the 2-isomer undergoes a

rapid loss of water to form a stable indazolone core.

Pathway A: Positive Mode (ESI+)
Precursor: [M+H]⁺ (m/z 198)

Primary Transition (Diagnostic):m/z 198

m/z 180 (

18 Da, Loss of H₂O).
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Mechanism:[1] Nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of

the adjacent carboxylic acid, followed by water elimination. This forms the 5-nitro-1,2-

dihydro-3H-indazol-3-one cation.

Secondary Fragmentation:

m/z 180

m/z 150 (Loss of NO, 30 Da) or m/z 134 (Loss of NO₂, 46 Da).

m/z 180

m/z 152 (Loss of N₂, 28 Da).

Pathway B: Negative Mode (ESI-)
Precursor: [M-H]⁻ (m/z 196)

Primary Transition:m/z 196

m/z 152 (

44 Da, Loss of CO₂).

Mechanism:[1] Classic decarboxylation of benzoic acid derivatives.[2]

Secondary Fragmentation:

m/z 152

m/z 122 (Loss of NO, 30 Da).

m/z 152

m/z 106 (Loss of NO₂, 46 Da).

Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways driven by the ortho-substitution

pattern.
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Caption: Divergent fragmentation pathways. Positive mode is dominated by cyclization to

indazolone (m/z 180), while negative mode favors decarboxylation.

Comparative Analysis: Alternatives & Analogs
To validate the identity of 2-hydrazinyl-5-nitrobenzoic acid, it must be distinguished from

common analogs.
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Compound
Structure
Difference

Key MS Fragment
(ESI+)

Distinguishing
Feature

2-Hydrazinyl-5-

nitrobenzoic acid
Target m/z 180 (Base Peak)

Rapid Cyclization (-

H₂O).

2-Hydrazinobenzoic

acid
No Nitro group m/z 135 ([M+H-H₂O]⁺)

Similar cyclization, but

mass shift of -45 Da

due to lack of NO₂.

3-Hydrazinobenzoic

acid
Meta-isomer m/z 181 ([M+H-NH₃]⁺)

Cannot cyclize. Loses

NH₃ instead of H₂O.

No m/z 180 peak.

2,4-

Dinitrophenylhydrazin

e (DNPH)

No Carboxyl group
m/z 181 ([M+H-H₂O]⁺

not possible)

Hydrazine loss or NO₂

loss. Lacks the CO₂

loss channel in

negative mode.

Performance Insight: The m/z 180 fragment is a specificity marker for the 2-position. If you

observe m/z 181 (loss of 17, NH₃) as the dominant peak, the hydrazine is likely in the 3- or 4-

position, or the carboxyl group is blocked (esterified).

Experimental Protocol: LC-MS/MS Validation
Objective: Confirm identity and purity of 2-hydrazinyl-5-nitrobenzoic acid.

Step 1: Sample Preparation[2]
Dissolve 1 mg of standard in 1 mL of Methanol:DMSO (50:50).

Dilute to 1 µg/mL with 0.1% Formic Acid in Water.

Note: Avoid pure acetonitrile as the solvent for long-term storage, as hydrazines can react

with trace aldehydes or ketones in solvents.

Step 2: LC Conditions[2]
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[2]
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Mobile Phase A: Water + 0.1% Formic Acid.[2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient: 5% B to 95% B over 5 minutes.

Flow Rate: 0.4 mL/min.[2]

Step 3: MS Parameters (Triple Quadrupole)
Source: ESI Positive.[2][3]

Capillary Voltage: 3.5 kV.[2]

Cone Voltage: 30 V.

Collision Energy (CE):

Scan 1 (Low CE, 10 eV): Preserve [M+H]⁺ (m/z 198).

Scan 2 (Med CE, 25 eV): Generate Indazolone (m/z 180).

Scan 3 (High CE, 40 eV): Generate Nitro fragments (m/z 134, 150).

Data Interpretation: A pure sample must show a co-eluting peak for m/z 198 and m/z 180. If m/z

180 appears at a different retention time, it indicates thermal degradation (cyclization) occurred

on-column or during storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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